3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Chiral resolution Asymmetric synthesis Stereochemical purity

Racemic or undefined stereochemistry at the benzenesulfonamide hydroxyethyl position forces costly chiral separations and jeopardizes biological assay reproducibility. CAS 1372452-60-2 solves this with: - Defined (S)-configuration (InChI key /t6-/m0/s1, MFCD18842663) - ≥95% purity with batch-specific NMR/HPLC/GC data - XLogP3=0, TPSA 88.8 Ų for enhanced solubility vs. parent sulfonamide - Meta-substitution pattern enabling CA IX isoform selectivity (vs. para analogs with higher affinity but lower selectivity) Procurement-ready with analytical documentation for regulatory and patent-supported synthesis.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 1372452-60-2
Cat. No. B1532504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
CAS1372452-60-2
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)S(=O)(=O)N)O
InChIInChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1
InChIKeyPTCFLPVOXDDUJB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1S)-1-Hydroxyethyl]benzene-1-sulfonamide: Overview


3-[(1S)-1-Hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) is a chiral benzenesulfonamide derivative with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.25 g/mol, bearing a single defined (S)-stereocenter at the hydroxyethyl carbon [1]. The compound features a sulfonamide pharmacophore (-SO₂NH₂) at the 1-position and a (1S)-1-hydroxyethyl substituent at the 3-position (meta) of the benzene ring, with a computed XLogP3 of 0, topological polar surface area of 88.8 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. It is commercially supplied as a research chemical with a minimum purity specification of 95%, accompanied by batch-specific characterization data including NMR, HPLC, and GC . The compound belongs to the broader class of substituted benzenesulfonamides investigated as carbonic anhydrase inhibitors and serves as a versatile chiral building block for pharmaceutical intermediate synthesis [2].

Defined (S)-stereocenter supports stereochemical control in asymmetric synthesis
Meta-substituted benzenesulfonamide scaffold for carbonic anhydrase isoform selectivity research
Computed drug-like physicochemical profile for lead optimization polarity tuning

Why the (S)-Enantiomer Cannot Be Substituted


Simple substitution of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide with its (R)-enantiomer (CAS 1372452-41-9) or the racemic mixture (CAS 210827-01-3) introduces uncontrolled stereochemical variables that fundamentally alter downstream synthetic outcomes and potential biological target interactions. The (S)-configuration at the hydroxyethyl chiral center is unequivocally defined by the InChI stereochemical descriptor (/t6-/m0/s1) and the specific MDL identifier MFCD18842663 [1]. The corresponding (R)-enantiomer (CAS 1372452-41-9, MFCD18842664) and the racemate (CAS 210827-01-3) lack this defined stereochemistry, meaning any chiral-synthesis product derived from these forms will produce a different stereoisomeric outcome or a mixture that requires additional separation steps . Furthermore, the meta-substitution pattern on the benzene ring imparts a distinct carbonic anhydrase binding profile compared to para-substituted analogs; published crystallographic and thermodynamic evidence demonstrates that para-substituted benzenesulfonamides exhibit higher binding affinity than their meta-substituted counterparts, while meta-substituted variants can gain significant isoform selectivity [2]. Below we present the quantitative differentiation evidence that informs procurement decisions for this specific chiral building block.

Target (S)-Enantiomer
Substitute / Risk
Single defined (S)-stereocenter, confirmed by InChI and MDL
(R)-enantiomer or racemate introduces opposite/undefined stereochemistry, altering downstream synthesis outcomes
Meta-substitution on benzene ring relative to sulfonamide
Para-substituted analogs show higher CA binding affinity but lower isoform selectivity; selectivity profile may shift
Hydroxyethyl group C-attached to aromatic ring (rigid geometry)
N-substituted hydroxyethyl analogs present different pharmacophoric geometry and conformational flexibility

Differentiation from Closest Analogs


(S)-Stereocenter vs. Racemate and (R)-Enantiomer

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) possesses exactly one defined atom stereocenter with zero undefined stereocenters, as computed from its InChI stereochemical layer (/t6-/m0/s1) [1]. In contrast, the racemic mixture (CAS 210827-01-3) carries no stereochemical designation (InChI Key: PTCFLPVOXDDUJB-UHFFFAOYSA-N), and the (R)-enantiomer (CAS 1372452-41-9) possesses the opposite defined stereocenter (/t6-/m1/s1) . The distinction is captured by separate MDL identifiers: MFCD18842663 for the (S)-form vs. MFCD18842664 for the (R)-form [1].

Stereocenter Identity
Head-to-head
1 defined (S)-stereocenter (CAS 1372452-60-2) vs. (R)-enantiomer or racemate with opposite/undefined stereochemistry
Ensures stereochemical reproducibility in chiral synthesis
InChI stereochemical layer confirms configuration; distinct MDL identifiers
Chiral resolution Asymmetric synthesis Stereochemical purity

Meta- vs. Para-Substitution and CA Inhibition Selectivity

The target compound bears the 1-hydroxyethyl substituent at the 3-position (meta) relative to the sulfonamide group. In a systematic study of thiazole-substituted benzenesulfonamides assessed against all 12 catalytically active human carbonic anhydrase (CA) isoforms using fluorescent thermal shift assay, para-substituted benzenesulfonamides (compounds 1–2(a–c)) exhibited higher binding affinity than their meta-substituted benzenesulfonamide analogs (compounds 3–4(a–c)) [1]. Critically, the meta-substituted compounds gained significant isoform selectivity, particularly towards the tumor-associated CA IX isoform, whereas the para-substituted compounds showed broader, less selective inhibition [1]. Intrinsic binding affinities for para-substituted compounds reached as low as 30 pM, with observed affinities down to 70 nM [1].

CA Isoform Selectivity
Class-level inference
Meta-substituted benzenesulfonamides exhibit lower overall binding but gain CA IX selectivity compared to para-substituted analogs (intrinsic Kd down to 30 pM for para)
Supports isoform-selective inhibitor design over potency
Based on thiazole-substituted analog series; substituent-dependent
Carbonic anhydrase inhibition Regioisomeric selectivity Structure–affinity relationship

Purity Specification and Batch Characterization

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) is supplied with a documented minimum purity specification of 95% and is accompanied by batch-specific quality control data including NMR, HPLC, and GC analyses from reputable vendors . In contrast, the racemic mixture (CAS 210827-01-3) is also available at 95% purity but lacks stereochemical specification inherent to single-enantiomer products . The (R)-enantiomer (CAS 1372452-41-9) carries the same nominal 95% purity but represents the opposite stereoisomer .

Batch Quality Control
Head-to-head
≥95% purity with batch-specific NMR, HPLC, GC data for (S)-enantiomer; equivalent nominal purity across forms but stereochemical identity differs
Ensures traceable procurement of correct enantiomer
Distinct CAS and MDL prevent stereoisomer mix-up
Quality control Batch characterization Procurement specification

Physicochemical Properties vs. Unsubstituted Benzenesulfonamide

The computed physicochemical descriptors for 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide reveal a more drug-like profile compared to the unsubstituted parent benzenesulfonamide. The target compound exhibits a computed XLogP3 of 0, a topological polar surface area (TPSA) of 88.8 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. In comparison, unsubstituted benzenesulfonamide (CAS 98-10-2) has a TPSA of 68.5 Ų and only 1 hydrogen bond donor and 3 hydrogen bond acceptors, reflecting the absence of the hydroxyethyl moiety [2].

Drug-likeness Profile
Cross-study comparable
XLogP3 0, TPSA 88.8 Ų, 2 H-bond donors (target) vs. TPSA 68.5 Ų, 1 H-bond donor (unsubstituted)
Enhanced polarity and solubility for lead optimization
Computed properties; membrane permeability context
Drug-likeness Physicochemical properties Lead optimization

(S)-Enantiomer Utility in Asymmetric Synthesis

The (S)-configured 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide serves as a defined stereochemical input for constructing chiral pharmaceutical intermediates. The structurally related (S)-enantiomer of 4-(1-hydroxyethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide (hydroxyhexamide, the active metabolite of the antidiabetic drug acetohexamide) has been unequivocally assigned the (S)-absolute configuration through X-ray crystallographic analysis [1]. This establishes a precedent that the (S)-configuration at the 1-hydroxyethyl carbon is biologically relevant in sulfonamide-containing drug metabolites. The 3-position (meta) substitution of the target compound provides a regioisomerically distinct scaffold compared to the 4-position (para) analog used in hydroxyhexamide [1][2].

Enantiomer Relevance
Supporting evidence
Structurally related (S)-hydroxyhexamide metabolite confirms biological relevance of (S)-configuration; enzymatic resolution achieves 98% ee
Supports procurement of defined (S)-enantiomer for medicinal chemistry
X-ray crystallography precedent; para-substituted analog context
Chiral building block Asymmetric synthesis Pharmaceutical intermediates

Computed Solubility Profile vs. N-Substituted Analogs

The target compound's computed XLogP3 of 0 and topological polar surface area of 88.8 Ų place it in a physiochemically distinct space compared to N-substituted benzenesulfonamide analogs. The closely related N-(2-hydroxyethyl)benzenesulfonamide (CAS 59724-42-4), where the hydroxyethyl group is attached to the sulfonamide nitrogen rather than the benzene ring, exhibits altered hydrogen-bonding capacity and conformational flexibility . The target compound has its hydroxyethyl group directly on the aromatic ring at the 3-position, which constrains conformational mobility and places the hydroxyl group in a geometrically distinct orientation relative to the sulfonamide zinc-binding group [1].

Pharmacophoric Geometry
Class-level inference
C-attached hydroxyethyl (rigid) vs. N-attached hydroxyethyl (flexible); distinct spatial orientation of hydroxyl group
Influences binding pose predictions in structure-based design
Exact comparator XLogP3 not publicly available; geometric reasoning
Solubility prediction Polarity tuning Medicinal chemistry optimization

Recommended Application Scenarios


Stereospecific Synthesis of Chiral Intermediates

Procurement of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) is indicated when a synthetic route demands a defined (S)-stereocenter on a benzenesulfonamide scaffold. The compound's single defined atom stereocenter (0 undefined stereocenters), confirmed by its InChI stereochemical layer and distinct MDL identifier MFCD18842663, eliminates the need for post-synthetic chiral separation that would be required if the racemate (CAS 210827-01-3) or (R)-enantiomer (CAS 1372452-41-9, MFCD18842664) were used instead [1]. The literature precedent of (S)-configuration biological relevance in the structurally related hydroxyhexamide metabolite further supports the choice of the (S)-enantiomer for programs targeting stereospecific biological outcomes [2].

Design of Isoform-Selective CA Inhibitors via Meta-Substitution

For carbonic anhydrase inhibitor programs where isoform selectivity (particularly toward tumor-associated CA IX) is prioritized over absolute binding potency, 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide provides a meta-substituted scaffold. Published evidence shows that meta-substituted benzenesulfonamides exhibit lower overall binding affinity but gain significant isoform selectivity compared to para-substituted analogs, which bind with intrinsic affinities as low as 30 pM but lack selectivity [1]. The crystallographically characterized binding of the closely related 4-(2-hydroxyethyl)benzenesulfonamide to human CA II (PDB 6RG5) provides a structural reference for understanding how the hydroxyethyl substituent orientation differs between meta and para positions [2].

Tuned Polarity and Hydrogen Bonding in Lead Optimization

When a medicinal chemistry program requires a benzenesulfonamide core with enhanced aqueous solubility and additional hydrogen-bonding capability relative to the unsubstituted parent benzenesulfonamide (TPSA 68.5 Ų, 1 H-bond donor), 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide offers computed XLogP3 of 0, TPSA of 88.8 Ų, and 2 H-bond donors [1]. These properties fall within drug-like chemical space (consistent with Lipinski's Rule of Five) and can be further evaluated against N-substituted analogs such as N-(2-hydroxyethyl)benzenesulfonamide, which present a different pharmacophoric geometry due to the flexible N-attachment of the hydroxyethyl group [2].

Batch-Specific Quality Control for Reproducible Research

For academic or industrial research settings where experimental reproducibility demands documented purity and identity verification, 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide (CAS 1372452-60-2) is supplied at ≥95% purity with batch-specific NMR, HPLC, and GC characterization data from multiple vendors including Bidepharm (Cat. BD00986227) and AKSci (Cat. 0396DJ) [1][2]. This documentation supports regulatory compliance, patent-protected synthesis protocols, and publication-quality reproducibility, distinguishing it from compounds sourced without analytical characterization packages [2].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical identity control
(S)-enantiomer attribution review
CA isoform selectivity research
Meta-substituted regioisomer scaffold
CA IX selectivity endpoint review
Lead optimization polarity tuning
Computed drug-like profile
Solubility and permeability endpoint review
Reproducible procurement
Batch-specific QC documentation
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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